molecular formula C32H52O6 B124284 (3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one CAS No. 145177-62-4

(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one

Cat. No. B124284
M. Wt: 532.8 g/mol
InChI Key: BLYZUBYBBZIPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one is a natural product found in Streptomyces halstedii and Streptomyces graminofaciens with data available.

Scientific Research Applications

Oxylipins from Microalgae and TNF-α Inhibition

Research on microalgae like Chlamydomonas debaryana and Nannochloropsis gaditana has revealed the isolation of oxylipins, compounds related in structure and function to (3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one. These oxylipins demonstrated significant inhibition of TNF-α production in macrophages, highlighting their potential in anti-inflammatory applications (de los Reyes et al., 2014).

Icetexane Diterpenoids and Molecular Structure

Icetexane diterpenoids, such as 11,12-Dihydroxy-10,6,8,11,13-icetexapentan-1-one isolated from the roots of Premna obtusifolia, offer insights into complex molecular structures that may share similarities with the target compound. These studies contribute to understanding the stereochemistry and molecular conformations vital for the activity of such compounds (Razak et al., 2011).

Fatty Acid Hydroperoxides and Peroxy Radicals

Research on fatty acid hydroperoxides, similar in structure to the target compound, demonstrates their conversion into various products via metal-catalyzed reactions. Such transformations are essential for understanding the reactivity and potential applications of similar compounds (Haynes & Vonwiller, 1990).

Bioactive Organotin Compounds

The synthesis of bioactive organotin compounds from sodium deoxycholate shows the potential of combining complex organic structures with metal atoms. These compounds exhibited significant antimicrobial and antitumor activities, which may be relevant to similar compounds (Shaheen et al., 2014).

Scientific Research Applications of (3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one

Oxylipins and Anti-Inflammatory Activity

Research on microalgae such as Chlamydomonas debaryana and Nannochloropsis gaditana has led to the isolation of oxylipins. These compounds, derived from fatty acids, show promising anti-inflammatory effects. For instance, C-16 hydroxy acid significantly decreased TNF-α levels, highlighting its potential in addressing inflammation-related concerns (de los Reyes et al., 2014).

Icetexane Diterpenoid and Molecular Structure

The compound "11,12-Dihydroxy-10,6,8,11,13-icetexapentan-1-one" is a new icetexane diterpenoid isolated from Premna obtusifolia. Its structure, involving three fused rings, has been elucidated, adding to our understanding of complex organic molecules (Razak et al., 2011).

Catalysis in Fatty Acid Transformations

In the realm of chemical transformations, copper(II) trifluoromethanesulphonate has been identified as an effective catalyst for the conversion of certain fatty acid hydroperoxides into hydroperoxy dioxolanes and dioxabicycloheptanes, demonstrating the role of catalysis in organic synthesis (Haynes & Vonwiller, 1990).

Protective Subunits in Erythronolides

Studies on erythronolides, which are crucial in antibiotic biosynthesis, have examined the structure of a protected C(1)-C(10) subunit. This research aids in understanding the molecular architecture of these complex molecules (Lynch et al., 1989).

Triorganotin(IV) Derivatives and Bioactivity

The synthesis and structural elucidation of triorganotin(IV) derivatives of sodium deoxycholate reveal their promising antimicrobial and antitumor activities, expanding the scope of organotin chemistry in biomedical applications (Shaheen et al., 2014).

properties

CAS RN

145177-62-4

Product Name

(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one

Molecular Formula

C32H52O6

Molecular Weight

532.8 g/mol

IUPAC Name

(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one

InChI

InChI=1S/C32H52O6/c1-21-19-23(3)28(34)15-13-11-9-8-10-12-14-16-30(38-32(37)24(4)20-21)22(2)17-18-29(35)26(6)31(36)25(5)27(7)33/h8,10,12-15,19-20,22-23,25-31,33-36H,9,11,16-18H2,1-7H3/b10-8-,14-12-,15-13-,21-19-,24-20-

InChI Key

BLYZUBYBBZIPIQ-UHFFFAOYSA-N

Isomeric SMILES

CC1/C=C(\C=C(/C(=O)OC(C/C=C\C=C/CC/C=C\C1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)\C)/C

SMILES

CC1C=C(C=C(C(=O)OC(CC=CC=CCCC=CC1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)C)C

Canonical SMILES

CC1C=C(C=C(C(=O)OC(CC=CC=CCCC=CC1O)C(C)CCC(C(C)C(C(C)C(C)O)O)O)C)C

synonyms

FD 892
FD-892

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Reactant of Route 2
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Reactant of Route 3
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Reactant of Route 4
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Reactant of Route 5
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one
Reactant of Route 6
(3Z,5Z,9Z,13Z,15Z)-8-hydroxy-3,5,7-trimethyl-18-(5,7,9-trihydroxy-6,8-dimethyldecan-2-yl)-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one

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